molecular formula C19H39NO3 B12911342 [4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol CAS No. 94381-17-6

[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol

Cat. No.: B12911342
CAS No.: 94381-17-6
M. Wt: 329.5 g/mol
InChI Key: QEBUHZKDGLLSFT-UHFFFAOYSA-N
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Description

(3-Tetradecyloxazolidine-4,4-diyl)dimethanol is a unique diol compound characterized by the presence of a tetradecyl group and an oxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of oxazolidine derivatives with long-chain alkyl halides under specific conditions. One common method includes the use of a Schiff base reaction, where the oxazolidine derivative is reacted with an aldehyde or ketone in the presence of a catalyst . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol, to achieve high yields.

Industrial Production Methods

Industrial production of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(3-Tetradecyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .

Mechanism of Action

The mechanism of action of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol involves its ability to form stable complexes with metal ions, which is crucial for its applications as a chelating agent and fluorescent probe. The oxazolidine ring plays a significant role in the coordination of metal ions, while the tetradecyl group provides hydrophobic interactions that enhance the compound’s stability and solubility .

Properties

CAS No.

94381-17-6

Molecular Formula

C19H39NO3

Molecular Weight

329.5 g/mol

IUPAC Name

[4-(hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-18-23-17-19(20,15-21)16-22/h21-22H,2-18H2,1H3

InChI Key

QEBUHZKDGLLSFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1COCC1(CO)CO

Origin of Product

United States

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